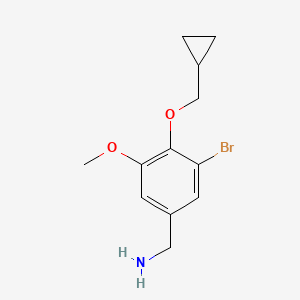

3-Bromo-4-cyclopropylmethoxy-5-methoxybenzylamine

Description

3-Bromo-4-cyclopropylmethoxy-5-methoxybenzylamine: is an organic compound with the molecular formula C11H14BrNO2 This compound is characterized by the presence of a bromine atom, a cyclopropylmethoxy group, and a methoxy group attached to a benzylamine core

Properties

IUPAC Name |

[3-bromo-4-(cyclopropylmethoxy)-5-methoxyphenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-15-11-5-9(6-14)4-10(13)12(11)16-7-8-2-3-8/h4-5,8H,2-3,6-7,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFIMMVXCGITHMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)CN)Br)OCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis typically begins with .

Cyclopropylmethoxy Substitution: The hydroxyl group is substituted with a cyclopropylmethoxy group using in the presence of a base such as .

Reduction: The aldehyde group is reduced to a benzylamine using a reducing agent like or .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis with appropriate safety and efficiency optimizations.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or acids.

Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

Substitution: The bromine atom can be substituted with various nucleophiles in reactions such as the .

Common Reagents and Conditions:

Oxidation: Reagents like or .

Reduction: Reagents like or .

Substitution: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products:

Oxidation: Corresponding aldehydes or acids.

Reduction: Dehalogenated products.

Substitution: Various substituted benzylamines.

Scientific Research Applications

Chemistry:

Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

Pharmacological Research: Investigated for potential biological activities, including antimicrobial and anticancer properties.

Industry:

Material Science:

Mechanism of Action

The exact mechanism of action for 3-Bromo-4-cyclopropylmethoxy-5-methoxybenzylamine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways.

Comparison with Similar Compounds

- 3-Bromo-4-methoxybenzaldehyde

- 3-Bromo-4-cyclopropylmethoxybenzaldehyde

- 3-Bromo-4-butoxy-5-methoxybenzaldehyde

Comparison:

- Structural Differences: The presence of different substituents (e.g., cyclopropylmethoxy vs. methoxy) can significantly alter the chemical and physical properties.

- Reactivity: The reactivity of these compounds can vary based on the nature and position of the substituents.

- Applications: Each compound may have unique applications based on its specific properties, making 3-Bromo-4-cyclopropylmethoxy-5-methoxybenzylamine unique in its potential uses.

Biological Activity

3-Bromo-4-cyclopropylmethoxy-5-methoxybenzylamine is an organic compound with the molecular formula . This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The compound features a bromine atom and methoxy groups that contribute to its reactivity and interactions with biological targets. The presence of these functional groups suggests potential applications in drug development, particularly as an antimicrobial and anticancer agent.

While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized to interact with specific molecular targets such as enzymes or receptors. These interactions may lead to alterations in biochemical pathways that are crucial for cellular functions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, studies on related compounds have shown effectiveness against various bacterial strains, suggesting a potential for this compound in treating infections.

Anticancer Activity

The anticancer potential of this compound is supported by findings from various studies. For instance, derivatives with similar structural features have demonstrated cytotoxic effects against cancer cell lines such as HeLa (human cervical carcinoma) and MCF7 (breast cancer) cells. These studies indicate that modifications in the molecular structure can enhance antiproliferative activity .

Study 1: Cytotoxic Effects on Glioblastoma Cells

A study investigated the cytotoxic effects of brominated compounds on glioblastoma cell lines. The results showed that 3-bromofascaplysin, a related compound, exhibited significant cytotoxicity in a dose-dependent manner. While this study did not directly test this compound, it highlights the potential for brominated compounds in targeting aggressive cancer types like glioblastoma .

Study 2: Microtubule Disruption

Another study focused on compounds with methoxy and bromo substitutions that interfere with microtubule dynamics in cancer cells. Such compounds were shown to disrupt the mitotic machinery effectively, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This mechanism suggests that this compound could similarly affect microtubule stability and function .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-Bromo-4-methoxybenzaldehyde | Structure | Moderate antimicrobial activity |

| 3-Bromo-4-cyclopropylmethoxybenzaldehyde | Structure | Enhanced anticancer properties |

| 3-Bromofascaplysin | Structure | Significant cytotoxicity against glioblastoma |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.